N-(4-methoxybenzyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxamide
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Overview
Description
3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4,5-dihydroisoxazole-5-carboxamide is a member of methoxybenzenes.
Scientific Research Applications
Synthesis and Characterization
- A study by Hassan, Hafez, and Osman (2014) focused on the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, including compounds related to N-(4-methoxybenzyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxamide. This research demonstrates the process of synthesizing and characterizing such compounds using spectral data (IR, MS, 1H-NMR, and 13C-NMR) (Hassan, Hafez, & Osman, 2014).
Cytotoxicity and Anticancer Activity
- The synthesized compounds from the above research were also screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This indicates their potential application in anticancer studies (Hassan, Hafez, & Osman, 2014).
Enzyme Inhibition
- A study by Arfan et al. (2018) explored the enzymatic potential of triazoles derived from 4-methoxybenzoic acid. The synthesized compounds showed significant inhibitory potential against cholinesterase enzymes, suggesting their application in neurodegenerative disease research (Arfan et al., 2018).
Antimicrobial Activity
- In 2010, Raju et al. conducted research on the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, showing potent antibacterial and antifungal activities. This demonstrates the application of related compounds in antimicrobial research (Raju et al., 2010).
Histone Deacetylase Inhibition
- A 2018 study by Lee et al. developed compounds with potent inhibitory selectivity against histone deacetylase 6 (HDAC6), highlighting the relevance of these compounds in Alzheimer's disease research and treatment (Lee et al., 2018).
PET Radiotracer Development
- Katoch-Rouse and Horti (2003) demonstrated the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide as a potential radiotracer for studying CB1 cannabinoid receptors in the brain using positron emission tomography (PET), showcasing the utility of related compounds in neuroimaging research (Katoch-Rouse & Horti, 2003).
Properties
Molecular Formula |
C19H20N2O4 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C19H20N2O4/c1-23-15-7-3-13(4-8-15)12-20-19(22)18-11-17(21-25-18)14-5-9-16(24-2)10-6-14/h3-10,18H,11-12H2,1-2H3,(H,20,22) |
InChI Key |
BDJZDFVNWBMFJO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CC(=NO2)C3=CC=C(C=C3)OC |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CC(=NO2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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